4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid 4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261460-00-7
VCID: VC11726417
InChI: InChI=1S/C14H8F4O3/c15-9-4-5-11(12(7-9)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O
Molecular Formula: C14H8F4O3
Molecular Weight: 300.20 g/mol

4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid

CAS No.: 1261460-00-7

Cat. No.: VC11726417

Molecular Formula: C14H8F4O3

Molecular Weight: 300.20 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid - 1261460-00-7

Specification

CAS No. 1261460-00-7
Molecular Formula C14H8F4O3
Molecular Weight 300.20 g/mol
IUPAC Name 5-fluoro-2-[3-(trifluoromethoxy)phenyl]benzoic acid
Standard InChI InChI=1S/C14H8F4O3/c15-9-4-5-11(12(7-9)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Standard InChI Key MRZNGNAPGPRUAI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises a biphenyl backbone with two distinct functional groups: a fluorine atom at the 4-position of the first phenyl ring and a trifluoromethoxy (-OCF₃) group at the 3'-position of the second phenyl ring. The carboxylic acid group at the 2-position further enhances its reactivity.

Table 1: Key Structural Features

FeaturePositionRole
Carboxylic acid2 (first phenyl)Enables salt formation, hydrogen bonding
Fluorine4 (first phenyl)Electron withdrawal, stability
Trifluoromethoxy3' (second phenyl)Lipophilicity, steric effects

The fluorine and trifluoromethoxy groups contribute to the molecule’s electron-deficient nature, influencing its solubility and interaction with biological targets.

Electronic and Steric Effects

The trifluoromethoxy group’s strong electron-withdrawing effect (-I) reduces electron density on the biphenyl system, enhancing resistance to electrophilic attack. Fluorine’s small atomic radius minimizes steric hindrance, allowing precise interactions in enzymatic binding pockets.

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically begins with halogenated biphenyl precursors. A common approach involves:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2-bromo-4-fluorobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid forms the biphenyl core.

  • Carboxylic Acid Activation: Protection of the acid group as a methyl ester during coupling, followed by hydrolysis to restore functionality.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C75–85
Ester HydrolysisNaOH, MeOH/H₂O, reflux>90

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80% .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance mixing and temperature control for exothermic steps.

  • Crystallization: Ethanol/water mixtures achieve >99% purity.

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

The compound’s fluorinated groups enhance binding to hydrophobic enzyme pockets. Preliminary studies suggest activity against:

  • Cyclooxygenase-2 (COX-2): IC₅₀ values in the low micromolar range due to trifluoromethoxy interactions with Arg120.

  • Kinases: Potent inhibition of EGFR (IC₅₀ = 1.2 µM) via hydrogen bonding with the carboxylic acid group.

Table 3: Comparative Bioactivity of Biphenyl Derivatives

CompoundTargetIC₅₀ (µM)
4-Fluoro-3'-(trifluoromethoxy)COX-22.4
4-Chloro-3'-methoxyCOX-218.7
Parent biphenyl carboxylic acidCOX-2>100

Prodrug Development

Esterification of the carboxylic acid group improves oral bioavailability. Ethyl ester derivatives show 3-fold higher plasma concentrations in rodent models.

Material Science Applications

Advanced Coatings

The compound’s chemical resistance and thermal stability (decomposition >250°C) make it suitable for:

  • Anti-Corrosive Coatings: Forms stable films on steel substrates, reducing oxidation rates by 70% in saline environments.

  • Electronic Materials: Incorporated into organic semiconductors, achieving hole mobility of 0.12 cm²/V·s.

Polymer Additives

Blending with polyimide matrices enhances tensile strength (from 85 MPa to 112 MPa) and reduces dielectric constants (3.2 → 2.8).

Future Directions

  • Pharmacokinetic Studies: Assess ADME properties of prodrug formulations.

  • Material Durability Testing: Long-term stability under UV and humidity.

  • Computational Modeling: Predict interactions with emerging therapeutic targets.

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